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Introduction

Lactose, a disaccharide sugar, is a fundamental carbohydrate primarily found in the milk of
mammals. Comprising two monosaccharide units, glucose and galactose, it serves as a crucial
energy source, particularly for neonates. Beyond its nutritional significance, lactose plays a
pivotal role in the pharmaceutical industry as a widely used excipient in various dosage forms.
Its unique physicochemical properties, including its different isomeric forms, solubility, and
stability, make it a versatile component in drug formulation and delivery. This technical guide
provides a comprehensive overview of the molecular structure of lactose, its biological
functions and metabolism, and detailed methodologies for its analysis.

Molecular Structure of Lactose

Lactose (Ci12H22011) is a disaccharide formed from the condensation of a galactose and a
glucose molecule, linked by a (3-1,4 glycosidic bond. The systematic name for lactose is (3-D-
galactopyranosyl-(1 - 4)-D-glucose.[1]

Anomers and Isomers

Lactose exists in two anomeric forms, a-lactose and 3-lactose, which differ in the orientation
of the hydroxyl group on the anomeric carbon of the glucose unit.[2] In aqueous solution, these
two forms are in equilibrium and can interconvert through a process called mutarotation. At
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room temperature, the equilibrium mixture consists of approximately 40% a-lactose and 60%
B-lactose.[3]

The most common crystalline form is a-lactose monohydrate, which contains one molecule of
water of crystallization for each molecule of lactose. 3-Lactose is typically anhydrous.[4]
These forms exhibit different physical properties, which are critical for their application in the
pharmaceutical industry.

Quantitative Physicochemical Properties

The distinct properties of a-lactose monohydrate and -lactose are summarized in the table
below. These characteristics influence their behavior in formulations, such as dissolution rate
and compressibility.

Property a-Lactose Monohydrate B-Lactose
Molecular Formula Ci12H22011-H20 Ci12H22011
Molecular Weight 360.31 g/mol 342.30 g/mol
] ] ~202 °C (with decomposition)

Melting Point ~252 °C

[5]
Solubility in Water 18 g/100 mL at 20°C 50 g/100 mL
Sweetness (relative to

20[6] 50[6]

sucrose=100)

Specific Optical Rotation [a]D2°

+52.2° to +52.8°[7]

+34.2° to +35.2°

Crystalline Form

Monoclinic

Orthorhombic

Hygroscopicity

Low[3]

Higher than a-lactose

monohydrate

Biological Function and Metabolism
Nutritional Significance

Lactose is the primary carbohydrate source in mammalian milk, providing a significant portion
of the energy required for infants.[8][9] Upon ingestion, it is hydrolyzed by the enzyme lactase
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(B-galactosidase) in the small intestine into its constituent monosaccharides, glucose and
galactose.[10] Glucose is a primary fuel for cellular respiration, while galactose has vital roles
in neural and immunological processes.[8][11] Lactose may also enhance the absorption of
minerals such as calcium, copper, and zinc, particularly during infancy.[8][12]

Lactose Intolerance

Lactose intolerance is a common condition resulting from a genetically programmed decrease
in lactase production after weaning, a state known as lactase non-persistence.[6][10]
Undigested lactose passes into the large intestine, where it is fermented by gut bacteria,
leading to symptoms such as bloating, gas, and diarrhea.[13][14]

Galactose Metabolism: The Leloir Pathway

Once absorbed, galactose is primarily metabolized in the liver via the Leloir pathway to be
converted into glucose-1-phosphate, which can then enter glycolysis.[15][16][17]
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Figure 1: The Leloir pathway for galactose metabolism.

Regulation of Lactose Metabolism in Prokaryotes:
The Lac Operon

In bacteria such as E. coli, the genes responsible for lactose metabolism are organized into
the lac operon. This operon is a classic example of gene regulation, being expressed only
when lactose is available and glucose, the preferred energy source, is absent.
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Figure 2: Logical relationships in the regulation of the lac operon.

Pharmaceutical Applications

Lactose is a cornerstone excipient in the pharmaceutical industry due to its cost-effectiveness,
availability, bland taste, low hygroscopicity, and excellent physical and chemical stability. It is

primarily used as a:

» Filler/Diluent: To increase the bulk of solid dosage forms like tablets and capsules.

+ Binder: To hold the ingredients of a tablet together.

o Carrier: In dry powder inhalers, where drug particles adhere to larger lactose particles.

Different grades of lactose with varying particle sizes and flow characteristics are commercially
available to suit different manufacturing processes such as wet granulation, dry granulation,
and direct compression.
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Experimental Protocols for Lactose Analysis

Accurate quantification of lactose is crucial in both food science and pharmaceutical quality
control. Below are detailed protocols for common analytical methods.

High-Performance Liquid Chromatography (HPLC) for
Lactose in Milk

This method provides a simple, rapid, and accurate determination of lactose.[11]

7.1.1. Materials and Reagents

Lactose monohydrate standard

Acetonitrile (HPLC grade)

Water (HPLC grade)

Volumetric flasks

Syringe filters (0.45 pum)

HPLC system with a Refractive Index (RI) detector and an amino (NHz) column

7.1.2. Standard Preparation

Accurately weigh approximately 50 mg of lactose monohydrate standard into a 10 mL
volumetric flask.

Add diluent (Acetonitrile:Water, 50:50 v/v) with intermittent swirling.

Sonicate the solution for 2 minutes to ensure complete dissolution.

Bring the flask to volume with the diluent. Prepare fresh daily.

7.1.3. Sample Preparation (Milk)

Pipette 0.5 mL of the milk sample into a 10 mL volumetric flask.
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analysis.

Sonicate the solution for about 10 minutes.

7.1.4. Chromatographic Conditions

Add diluent (Acetonitrile:Water, 70:30 v/v) with intermittent swirling.

Filter approximately 1 mL of the supernatant through a 0.45 pm syringe filter before HPLC

e Column: Amino (NH2) column (e.g., Chromolith® NH2, 100 x 4.6 mm)

o Mobile Phase: Acetonitrile:Water (75:25 v/v), isocratic

e Flow Rate: 0.5 mL/min

e Column Temperature: 40 °C

o Detector: Refractive Index (RI)

« Injection Volume: 10 pL

7.1.5. Troubleshooting

Problem

Potential Cause

Solution

Poor Peak Resolution

Mobile phase composition

incorrect; Column degradation

Prepare fresh mobile phase;

Replace column

Baseline Noise/Drift

Air bubbles in the system;
Detector temperature

fluctuation

Degas mobile phase; Ensure
stable column and detector

temperature

Retention Time Shifts

Inconsistent mobile phase
composition; Column not

equilibrated

Pre-mix mobile phase; Allow
for adequate column

equilibration time

No Peaks/Low Sensitivity

Detector issue; Sample

degradation

Check detector lamp and cell;

Prepare fresh sample
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Enzymatic Assay for Lactose

This method relies on the enzymatic hydrolysis of lactose and subsequent measurement of
one of the products.[5]

7.2.1. Principle Lactose is hydrolyzed by (3-galactosidase to glucose and galactose. The
amount of glucose produced is then quantified in a subsequent enzymatic reaction that leads to
the formation of a colored or fluorescent product, or a change in absorbance (e.g., conversion
of NADP* to NADPH).

7.2.2. Materials and Reagents

o Lactose Assay Kit (containing B-galactosidase, glucose oxidase, peroxidase, and a suitable
chromogen or fluorophore)

o Phosphate Buffered Saline (PBS)
e Sodium Carbonate (for reaction termination)
e Spectrophotometer or fluorometer

7.2.3. General Procedure (using a colorimetric assay with ONPG as substrate for lactase
activity)

o Enzyme Extraction (if applicable):

[¢]

Crush one lactase tablet and resuspend the powder in 10 mL of 100 mM PBS.

Vortex for 1 minute.

o

[e]

Centrifuge at 10,000 x g for 1 minute.

o

Collect the supernatant containing the lactase extract.

e Assay:

o Set up "Reaction” and "Control" tubes.

o To the "Reaction" tube, add 390 pL of 100 mM PBS and 100 pL of 5 mM ONPG solution.
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o To the "Control" tube, add 400 pL of 100 mM PBS and 100 pL of 5 mM ONPG solution.
o Add 10 uL of the lactase extract to the "Reaction" tube and mix.
o Incubate at room temperature for a defined period (e.g., 1 minute).

o Stop the reaction in both tubes by adding 500 pL of 1 M sodium carbonate.

¢ Measurement:
o Measure the absorbance of both solutions at 420 nm.

o The difference in absorbance is proportional to the lactase activity, which can be related to
the lactose concentration in the original sample if lactose itself is the substrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for the quantification of lactose.[10]
7.3.1. Sample Preparation

o For milk samples, a simple dilution may be sufficient.

e Aninternal standard (e.g., TMSP) is added for quantification.

o For samples with high water content, a presaturation technique is used to suppress the
water signal.[10]

7.3.2. NMR Parameters (Example for tH NMR)

Operating Frequency: 100 MHz

Pulse Angle: 30°

Presaturation Time (for water suppression): 2 seconds

Temperature: 32.0 £ 0.1 °C[10]

7.3.3. Data Analysis
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e The spectra are phased, baseline-corrected, and integrated.

e The concentration of lactose is determined by comparing the integral of a characteristic
lactose peak to the integral of the internal standard.

X-ray Powder Diffraction (XRPD)

XRPD is used to identify and quantify the different crystalline forms of lactose.[14]

7.4.1. Sample Preparation

e The lactose powder is finely ground to ensure random orientation of the crystals.

o The powder is packed into a sample holder.

7.4.2. Data Collection

e The sample is irradiated with monochromatic X-rays.

e The intensity of the diffracted X-rays is measured as a function of the diffraction angle (26).

o Characteristic peaks for a-lactose monohydrate (e.g., at 19.9° 20) and (3-lactose (e.g., at
20.9° 26) are observed.

7.4.3. Quantification

e The concentration of each anomer is determined by the intensity of its characteristic peaks.

Experimental and Quality Control Workflows

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/product/b8805570?utm_src=pdf-body
https://www.benchchem.com/product/b8805570?utm_src=pdf-body
https://www.benchchem.com/product/b8805570?utm_src=pdf-body
https://www.benchchem.com/pdf/Technical_Support_Center_HPLC_RI_Separation_of_Lactulose_and_Related_Sugars.pdf
https://www.benchchem.com/product/b8805570?utm_src=pdf-body
https://www.benchchem.com/product/b8805570?utm_src=pdf-body
https://www.benchchem.com/product/b8805570?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8805570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

Sample Collection
(e.g., Milk, Pharmaceutical Powder)

}

Dilution / Extraction
(as per protocol)

}

Filtration / Clarification
(e.g., 0.45 pm filter)

AnalytiC’Vl Method

Method Selection
(HPLC, Enzymatic, NMR, etc.)

i

Instrument Setup &
Calibration

!

Data Acquisition

Data Processing

Peak Integration /
Absorbance Reading

;

Quantification
(vs. Standard Curve)

}

Result Reporting &
Validation

Click to download full resolution via product page

Figure 3: General experimental workflow for lactose quantification.
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Figure 4: Quality control workflow for lactose as a pharmaceutical excipient.
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Conclusion

Lactose is a molecule of immense biological and industrial importance. A thorough
understanding of its molecular structure, isomeric forms, and physicochemical properties is
essential for its effective utilization in both nutritional and pharmaceutical contexts. The
analytical methods detailed in this guide provide robust frameworks for the accurate
characterization and quantification of lactose, ensuring product quality and safety. As research
and development in food science and pharmaceuticals continue to advance, the multifaceted
role of lactose is likely to expand, further underscoring the need for comprehensive technical
knowledge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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